molecular formula C₁₄H₂₀N₂O₄S B1144845 (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide CAS No. 1192815-26-1

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide

Cat. No.: B1144845
CAS No.: 1192815-26-1
M. Wt: 312.38
InChI Key:
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Description

®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazoline ring, a methoxy group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized by reacting an appropriate amino alcohol with an isocyanate under mild conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of ®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and methanesulfonamide moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The methoxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol
  • ®-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
  • (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

Uniqueness

®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide moiety, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its similar counterparts.

Properties

IUPAC Name

N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9(2)11-8-20-14(15-11)10-6-5-7-12(19-3)13(10)16-21(4,17)18/h5-7,9,11,16H,8H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGJTTRPXOAJEA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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